![molecular formula C22H13ClN2O2S2 B5052965 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include the condensation of 2-aminothiophenol with aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For instance, some benzothiazole derivatives have been studied as optical materials .Mechanism of Action
While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O2S2/c23-19-14-5-1-3-7-17(14)28-20(19)21(27)24-12-9-10-13(16(26)11-12)22-25-15-6-2-4-8-18(15)29-22/h1-11,26H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPGYORPXPWKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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